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1-(2-Ethoxyphenyl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-(4-fluorophenyl)urea is an organic compound characterized by the presence of ethoxy and fluorophenyl groups attached to a urea backbone
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 2-ethoxyaniline with 4-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-Ethoxyphenyl)-3-(4-fluorophenyl)urea exerts its effects is primarily through interactions with molecular targets such as enzymes or receptors. The ethoxy and fluorophenyl groups can enhance binding affinity and specificity, influencing the compound’s activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Ethoxyphenyl)-3-(4-fluorophenyl)urea stands out due to its unique combination of ethoxy and fluorophenyl groups. Similar compounds include:
1-(2-Methoxyphenyl)-3-(4-fluorophenyl)urea: Differing by the presence of a methoxy group instead of an ethoxy group.
1-(2-Ethoxyphenyl)-3-(4-chlorophenyl)urea: Featuring a chlorophenyl group instead of a fluorophenyl group.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKJXWAOAABWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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